2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine
Description
2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine is a sp³-rich morpholine derivative featuring a piperidinylcarbonyl substituent at the 4-position.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H22N2O2/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
RLABXLCBRJRUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with piperidine-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Synthetic Route Overview
-
Reactants :
- 2,6-Dimethylmorpholine
- Piperidine-4-carbonyl chloride
- Triethylamine (base)
-
Reaction Conditions :
- Stirring at room temperature
- Neutralization of HCl
-
Products :
- 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine
Scientific Research Applications
The compound has been investigated for various applications in scientific research, particularly in the fields of chemistry and biology.
Medicinal Chemistry
2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine has shown promise as a precursor in drug development due to its ability to interact with biological targets:
- Enzyme Inhibition : Initial studies indicate that this compound may inhibit specific enzymes involved in metabolic processes.
Research indicates that this compound can influence various biological pathways:
- Antitumor Activity : Preliminary studies have demonstrated that derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves interaction with DNA and disruption of critical cellular processes necessary for tumor growth.
Case Study: Antitumor Mechanism
In a systematic investigation into morpholine-based compounds, it was found that those with piperidine substitutions displayed selective cytotoxicity against cancer cells while sparing normal cells. The mechanism was attributed to their ability to interact with DNA.
| Activity | Observations |
|---|---|
| Antitumor Activity | Induces apoptosis |
| Mechanism | DNA binding and disruption of cellular processes |
Pharmacological Studies
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:
- High Absorption : It is predicted to have high human intestinal absorption (approximately 96.75%) and good blood-brain barrier permeability (93.7%), making it suitable for central nervous system-targeted therapies.
Industrial Applications
The compound is also being explored for its utility in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities among 2,6-dimethyl-4-(piperidin-4-ylcarbonyl)morpholine and its analogues:
Catalytic and Enzymatic Interactions
- BtNR Substrate Specificity : (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine shows >500-fold lower catalytic efficiency (kcat/Km = 0.001 s⁻¹ μM⁻¹) compared to nitrofurantoin (0.60 s⁻¹ μM⁻¹), highlighting the enzyme’s preference for nitrofuran antibiotics over nitroaromatic drug precursors .
Biological Activity
2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine is CHNO, with a molecular weight of 226.32 g/mol. Its structure features a morpholine ring substituted with piperidine and methyl groups, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine |
| CAS Number | [Not Provided] |
Synthesis
The synthesis of 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine typically involves the reaction of morpholine derivatives with piperidine carbonyl compounds. Various synthetic routes have been explored to enhance yield and purity. For instance, one efficient method involves the use of specific coupling agents to facilitate the formation of the morpholine ring with piperidine derivatives .
Antitumor Activity
Recent studies have indicated that compounds similar to 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine exhibit significant antitumor activity. For example, derivatives containing morpholine and piperidine moieties have shown promising results against various cancer cell lines by inhibiting tumor growth through mechanisms involving DNA binding .
Case Study:
In a study evaluating a series of morpholine-based compounds, it was found that those with piperidine substitutions displayed selective cytotoxicity against cancer cells while sparing normal cells. The mechanism was attributed to their ability to interact with DNA and disrupt cellular processes critical for tumor growth .
The proposed mechanism of action for 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine involves:
- DNA Binding : The compound may intercalate within the DNA structure, preventing replication and transcription.
- Enzyme Inhibition : It has been suggested that similar compounds inhibit key enzymes involved in cell proliferation and survival pathways.
Pharmacological Profiles
The pharmacological profiles of morpholine derivatives have been assessed using PASS (Prediction of Activity Spectra for Substances), which predicts potential biological activities based on chemical structure. Results indicated that compounds like 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine could exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
